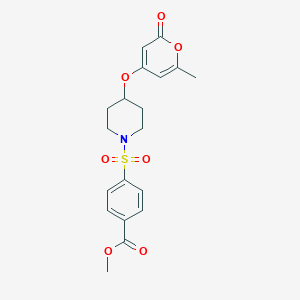
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a fascinating organic compound known for its wide range of applications in various scientific fields. This compound features a unique structural composition, incorporating both pyrimidine and cyclohexyl groups, which contribute to its distinctive chemical behavior and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves a multi-step process:
Starting Materials: : Ethoxyacetic acid and 4-(pyrimidin-2-yloxy)cyclohexanamine are common starting materials.
Reaction Conditions: : The reaction begins with the activation of ethoxyacetic acid by converting it to its acyl chloride form using thionyl chloride or oxalyl chloride.
Condensation: : The acyl chloride reacts with 4-(pyrimidin-2-yloxy)cyclohexanamine in the presence of a base such as triethylamine or pyridine to form the desired amide bond.
Purification: : The crude product is then purified using techniques like recrystallization or column chromatography to yield high-purity this compound.
Industrial Production Methods: While the detailed industrial production methods are often proprietary, they generally involve scaling up the laboratory synthesis protocols with appropriate modifications to enhance yield and purity. Continuous flow reactors and automated purification systems are commonly employed in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide undergoes various chemical reactions:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or enhance its reactivity.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify the amide group, leading to different derivatives.
Substitution: : Nucleophilic substitution reactions involving halogenating agents can replace specific functional groups, tailoring the compound's properties.
Common Reagents and Conditions: Typical reagents include:
Hydrogen peroxide (oxidation)
Lithium aluminum hydride (reduction)
Hydrochloric acid (acidic conditions for hydrolysis)
Major Products Formed: Major products vary depending on the reaction type but may include:
Oxidized derivatives with additional functional groups.
Reduced amide derivatives.
Substituted compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide finds applications in several research areas:
Chemistry: : It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Biology: : This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs.
Industry: : It has applications in developing specialty chemicals and advanced materials.
Wirkmechanismus
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity and thereby influencing biochemical pathways.
Pathways Involved: : Its action could modulate signaling pathways related to cell growth, metabolism, or immune response, although precise pathways depend on the specific application.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide stands out due to its unique structural features:
Ethoxy Group: : Enhances solubility and reactivity.
Pyrimidin-2-yloxy Group: : Contributes to its potential biological activities.
List of Similar Compounds
N-(2-(pyrimidin-2-yloxy)ethyl)acetamide
4-(pyrimidin-2-yloxy)benzamide
2-ethoxy-N-(4-aminocyclohexyl)acetamide
Hope this fits the bill for your article on this compound. Anything you want to tweak or elaborate on?
Eigenschaften
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-19-10-13(18)17-11-4-6-12(7-5-11)20-14-15-8-3-9-16-14/h3,8-9,11-12H,2,4-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELZKCIKMBFSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)
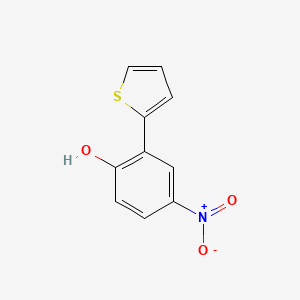
![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)
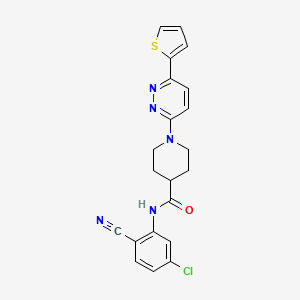
![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
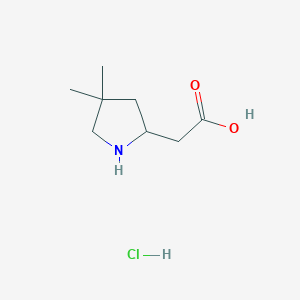
![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)
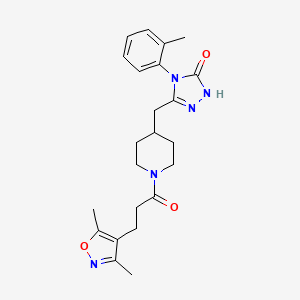
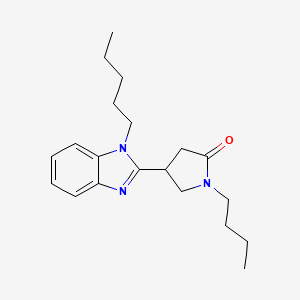
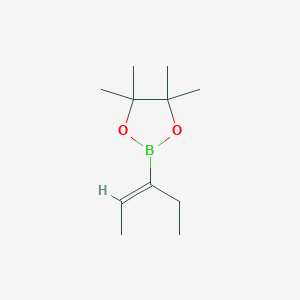
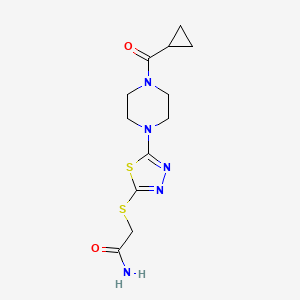
![1-(2-(2-Hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2989660.png)
![N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2989661.png)
